molecular formula C13H16O4 B1392336 (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid CAS No. 1119451-36-3

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid

Cat. No.: B1392336
CAS No.: 1119451-36-3
M. Wt: 236.26 g/mol
InChI Key: WQLNUTUUAVRGAR-UHFFFAOYSA-N
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Description

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropoxy-2-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate this compound.

    Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-isopropoxy-2-methoxybenzoic acid.

    Reduction: Formation of 3-(4-isopropoxy-2-methoxyphenyl)propanoic acid.

    Substitution: Formation of 4-isopropoxy-2-methoxy-5-nitrophenylacrylic acid or 4-isopropoxy-2-methoxy-5-bromophenylacrylic acid.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel polymers and materials with specific properties.

Biology and Medicine:

  • Investigated for its potential anti-inflammatory and analgesic properties.
  • Studied for its role as a ligand in receptor binding assays.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
  • Applied in the formulation of coatings and adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • (2E)-3-(4-methoxyphenyl)acrylic acid
  • (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid
  • (2E)-3-(4-isopropoxyphenyl)acrylic acid

Comparison:

    (2E)-3-(4-methoxyphenyl)acrylic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.

    (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid: Contains an ethoxy group instead of an isopropoxy group, potentially altering its steric and electronic properties.

    (2E)-3-(4-isopropoxyphenyl)acrylic acid: Lacks the methoxy group, which may influence its chemical behavior and biological activity.

The unique combination of the isopropoxy and methoxy groups in (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNUTUUAVRGAR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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